Weaker Cholesterol Biosynthesis Inhibition Compared to Δ2-3-Methyl Pentenoic Acid
In a study on mevalonic acid analogues, the inhibitory effect on cholesterol biosynthesis in liver homogenates was ranked. The Δ3-3-methyl pentenoic acid (target compound) was the weakest inhibitor, with the following order of efficacy: 3-methyl-3-hydroxy pentanoic acid > Δ2-3-methyl pentenoic acid > Δ3-3-methyl pentenoic acid [1]. This establishes a clear potency hierarchy where the target compound is quantifiably less active than its Δ2-isomer.
| Evidence Dimension | Cholesterol biosynthesis inhibition potency rank order |
|---|---|
| Target Compound Data | Lowest potency (rank 3 of 3) |
| Comparator Or Baseline | Δ2-3-methyl pentenoic acid (rank 2 of 3) and 3-methyl-3-hydroxy pentanoic acid (rank 1 of 3, positive control) |
| Quantified Difference | The hydroxy acid control produced half-maximal inhibition at 5 μmoles/ml of homogenate; the Δ3-isomer was the least potent, with its IC50 not reached at comparable concentrations. |
| Conditions | In vitro rat liver homogenate assay for cholesterol biosynthesis |
Why This Matters
For applications requiring controlled, weaker mevalonate pathway modulation, the Δ3-3-methyl pentenoic acid is the preferred choice over the more potent Δ2-isomer.
- [1] Weiss, H., Schiffmann, E., & Titus, E. (1961). Effect of mevalonate analogues upon cholesterol biosynthesis. Journal of Lipid Research, 2(3), 266-268. View Source
